molecular formula C18H17N3OS B11520129 2,4-dibenzyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

2,4-dibenzyl-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11520129
M. Wt: 323.4 g/mol
InChI Key: HTOBCBDCRKMOLV-UHFFFAOYSA-N
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Description

2,4-Dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features benzyl groups at the 2 and 4 positions, a methyl group at the 6 position, and a sulfanylidene group at the 3 position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one typically involves the condensation of 4-amino-3-mercapto-6-methyl-1,2,4-triazine-4H-5-one with benzyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Benzyl halides or other alkyl halides are used in the presence of a base for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2,4-Dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-mercapto-6-methyl-1,2,4-triazine-4H-5-one: A precursor in the synthesis of the target compound.

    6-methyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one: Another triazine derivative with similar structural features.

Uniqueness

2,4-Dibenzyl-6-methyl-3-sulfanylidene-2,3,4,5-tetrahydro-1,2,4-triazin-5-one is unique due to the presence of both benzyl and sulfanylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2,4-dibenzyl-6-methyl-3-sulfanylidene-1,2,4-triazin-5-one

InChI

InChI=1S/C18H17N3OS/c1-14-17(22)20(12-15-8-4-2-5-9-15)18(23)21(19-14)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

HTOBCBDCRKMOLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=S)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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